2-(7H-purin-6-ylamino)butan-1-ol, also known as (2R)-3-methyl-2-(7H-purin-6-ylamino)butan-1-ol, is a purine derivative characterized by its unique structure and potential applications in medicinal chemistry. The compound's IUPAC name reflects its complex molecular architecture, which includes a purine base linked to a butanol moiety. This compound is classified under purine derivatives, which are essential in various biological processes and serve as building blocks for nucleotides.
The synthesis of 2-(7H-purin-6-ylamino)butan-1-ol typically involves several key steps:
The molecular structure of 2-(7H-purin-6-ylamino)butan-1-ol can be described as follows:
Property | Value |
---|---|
IUPAC Name | (2R)-3-methyl-2-(7H-purin-6-ylamino)butan-1-ol |
InChI | InChI=1S/C10H15N5O/c1-6(2)7(3-16)15-10... |
InChI Key | DDKGVWQBRMVUAP-ZETCQYMHSA-N |
Isomeric SMILES | CC(C)C@HNC1=NC=NC2=C1NC=N2 |
2-(7H-purin-6-ylamino)butan-1-ol can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize related compounds.
The mechanism of action for 2-(7H-purin-6-ylamino)butan-1-ol is primarily linked to its interactions with biological targets:
The physical properties of 2-(7H-purin-6-ylamino)butan-1-ol include:
The chemical properties involve:
These properties are significant when considering formulation and application in pharmaceutical contexts.
The applications of 2-(7H-purin-6-ylamino)butan-1-ol span several scientific fields:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0
CAS No.: 1173022-22-4